Metabolic Pathway Differentiation: 4-Hydroxy Nisoldipine Formation is Independent of CYP3A4
In a clinical drug-drug interaction study, co-administration of the potent CYP3A4 inhibitor ketoconazole with Nisoldipine resulted in a 24-fold increase in mean AUC and an 11-fold increase in Cmax for the parent drug Nisoldipine. In contrast, the plasma concentration of the 4-Hydroxy Nisoldipine metabolite (M9) increased by a 'similar magnitude' to the parent drug, demonstrating that its formation is not mediated by CYP3A4 [1]. This is a critical differentiation from Nisoldipine and other CYP3A4-dependent metabolites, establishing M9 as a marker for an alternative, non-CYP3A4 metabolic route.
| Evidence Dimension | Impact of CYP3A4 Inhibition on Plasma Exposure |
|---|---|
| Target Compound Data | Plasma concentration increased 'by a similar magnitude' to the parent drug when co-administered with ketoconazole. |
| Comparator Or Baseline | Nisoldipine (Parent): Mean AUC increased 24-fold; Cmax increased 11-fold. |
| Quantified Difference | Qualitatively similar increase in exposure, but mechanistically distinct pathway (CYP3A4-independent vs. CYP3A4-dependent). |
| Conditions | Clinical trial in healthy male volunteers receiving a single 5 mg dose of Nisoldipine with and without ketoconazole 200 mg pretreatment. |
Why This Matters
This evidence confirms that 4-Hydroxy Nisoldipine serves as a specific probe for a non-CYP3A4 metabolic pathway, enabling researchers to deconvolute complex drug interaction profiles and assess metabolism independently of the major drug-metabolizing enzyme.
- [1] Heinig R, et al. The effect of ketoconazole on the pharmacokinetics, pharmacodynamics and safety of nisoldipine. Eur J Clin Pharmacol. 1999 Mar;55(1):57-60. PMID: 10206086. View Source
